Ulifloxacin, (R)-
Description
Contextualization of (R)-Ulifloxacin as an Active Metabolite of Prulifloxacin (B1679801)
(R)-Ulifloxacin is the biologically active substance that results from the in vivo metabolism of prulifloxacin. nih.govresearchgate.netresearchgate.net Prulifloxacin itself is a prodrug, meaning it is an inactive compound that is converted into an active form within the body. researchgate.net Following oral administration, prulifloxacin is absorbed and rapidly metabolized by esterases into (R)-Ulifloxacin. bioagilytix.com This conversion is a crucial step, as it is (R)-Ulifloxacin that exerts the antibacterial effects. openarchives.grresearchgate.net
The primary mechanism of action of (R)-Ulifloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are vital for bacterial DNA replication, transcription, and repair. By inhibiting their function, (R)-Ulifloxacin effectively prevents bacterial cell division and leads to bacterial cell death. openarchives.gr DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in numerous Gram-positive bacteria. wikipedia.org
The prodrug strategy employed with prulifloxacin offers several advantages, including potentially improved pharmacokinetic properties. researchgate.netbioagilytix.com This approach allows for efficient delivery of the active (R)-Ulifloxacin to the site of infection. karger.com
Evolution of Fluoroquinolone Research and the Significance of Ulifloxacin (B1683389)
The development of quinolone antibiotics began with the discovery of nalidixic acid, a first-generation quinolone with a narrow spectrum of activity, primarily against Gram-negative bacteria. researchgate.netnih.gov Subsequent research led to the development of fluoroquinolones, which are characterized by the addition of a fluorine atom to the quinolone ring structure. This modification significantly broadened the antibacterial spectrum and improved potency. nih.govmdpi.com
Fluoroquinolones are often categorized into generations based on their spectrum of activity. wikipedia.orgclinmedjournals.org Second-generation fluoroquinolones, such as ciprofloxacin (B1669076), demonstrated enhanced activity against Gram-negative bacteria and some Gram-positive bacteria. nih.gov Third-generation agents further expanded activity against Gram-positive organisms. nih.gov Prulifloxacin, which delivers (R)-Ulifloxacin, is considered a fourth-generation fluoroquinolone. researchgate.netresearchgate.net
The significance of (R)-Ulifloxacin within this evolutionary context lies in its potent and broad-spectrum activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Research has shown that ulifloxacin exhibits greater in vitro activity than some earlier fluoroquinolones against certain isolates of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. bioagilytix.comnih.gov
One of the key goals in the later generations of fluoroquinolone research has been to enhance activity against resistant pathogens. nih.gov Studies have indicated that some bacterial isolates resistant to older fluoroquinolones like ciprofloxacin may still be susceptible to ulifloxacin. researchgate.net This suggests that the structural modifications inherent in (R)-Ulifloxacin may help to overcome some existing resistance mechanisms.
Furthermore, the pharmacokinetic profile of prulifloxacin, leading to a long elimination half-life for (R)-Ulifloxacin, allows for once-daily administration. bioagilytix.comnih.gov This represents a significant advancement in terms of patient convenience and adherence to treatment regimens compared to older antibiotics that required more frequent dosing.
Table 1: Generations of Quinolone/Fluoroquinolone Antibiotics
| Generation | Representative Drugs | General Spectrum of Activity |
|---|---|---|
| First | Nalidixic acid, Cinoxacin | Primarily Gram-negative bacteria |
| Second | Ciprofloxacin, Norfloxacin (B1679917) | Expanded Gram-negative and some Gram-positive activity |
| Third | Levofloxacin, Sparfloxacin | Further improved Gram-positive and atypical pathogen activity |
| Fourth | Prulifloxacin (delivering Ulifloxacin), Moxifloxacin (B1663623) | Broad-spectrum with enhanced Gram-positive and anaerobic coverage |
Table 2: Comparative In Vitro Activity of Ulifloxacin and Ciprofloxacin
| Bacterial Species | Ulifloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |
|---|---|---|
| Escherichia coli | ≤0.008 - 0.03 | Generally 2- to 4-fold less potent than Ulifloxacin |
| Proteus mirabilis | Lower than Ciprofloxacin | Higher than Ulifloxacin |
| Staphylococcus saprophyticus | Lower than Ciprofloxacin | Higher than Ulifloxacin |
| Haemophilus influenzae | Higher than Ciprofloxacin | Lower than Ulifloxacin |
| Moraxella catarrhalis | Higher than Ciprofloxacin | Lower than Ulifloxacin |
MIC (Minimum Inhibitory Concentration) values are generalized from comparative studies. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
138382-95-3 |
|---|---|
Molecular Formula |
C16H16FN3O3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1R)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m1/s1 |
InChI Key |
SUXQDLLXIBLQHW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Origin of Product |
United States |
Asymmetric Synthesis and Chiral Resolution Strategies for R Ulifloxacin
Enantioselective Synthesis Approaches for Fluoroquinolones
Enantioselective synthesis, or asymmetric synthesis, aims to directly produce a specific enantiomer of a chiral compound. wikipedia.org This is achieved by using a chiral influence, such as a chiral catalyst, reagent, or auxiliary, to favor the formation of one enantiomer over the other. wikipedia.org For fluoroquinolones, several asymmetric strategies have been explored, often focusing on the creation of the chiral center present in the molecule's side chain.
Common approaches in asymmetric synthesis include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgucc.ie After the desired chiral center is formed, the auxiliary is removed. wikipedia.org Another method is chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ptfarm.pl For instance, a short and efficient asymmetric synthesis for the enantiomers of ofloxacin, a related fluoroquinolone, was developed starting from the chiral building blocks (R)- and (S)-alaninol. nih.gov This approach establishes the stereocenter early in the synthetic sequence, carrying it through to the final product. nih.gov
Catalytic enantioselective methods, employing either metal complexes with chiral ligands or organocatalysts, are also of significant importance. ptfarm.pld-nb.info These methods are often highly efficient, requiring only small amounts of the chiral catalyst to produce large quantities of the desired enantiomer. wikipedia.org For example, the catalytic asymmetric hydrogenation of quinoline (B57606) derivatives using chiral transition-metal complexes is a developed route to access chiral hydroquinolines. d-nb.info While a specific enantioselective synthesis route for Ulifloxacin (B1683389) is not detailed in the provided sources, these established methodologies for related fluoroquinolones represent the key strategies available for the direct synthesis of the (R)-enantiomer.
Diastereomeric Salt Formation and Chiral Crystallization Techniques
Chiral resolution is a common technique for separating enantiomers from a racemic mixture. One of the most established methods for industrial-scale resolution is the formation of diastereomeric salts. advanceseng.com This process involves reacting the racemic mixture (e.g., racemic ulifloxacin, which is a carboxylic acid) with a single enantiomer of a chiral resolving agent (typically a base for an acidic racemate). advanceseng.com This reaction converts the pair of enantiomers into a pair of diastereomers. advanceseng.com
Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization. advanceseng.comkiko-tech.co.jpslideshare.net After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure compound. A known method for the chiral resolution of racemic ulifloxacin involves the use of tartaric acid isomers. researchgate.net Specifically, (R)-Ulifloxacin can be prepared by resolving the racemate with L-tartaric acid. researchgate.net The selection of the resolving agent and the crystallization solvent is crucial for achieving high yield and enantiomeric excess. kiko-tech.co.jpresearchgate.net The process relies on the significant solubility difference between the two diastereomeric salts formed. kiko-tech.co.jp
| Racemic Compound | Resolving Agent | Separation Principle | Target Enantiomer |
|---|---|---|---|
| Racemic Ulifloxacin | L-Tartaric Acid | Formation of diastereomeric salts with different solubilities, allowing for separation via fractional crystallization. | (R)-Ulifloxacin |
Chromatographic Enantiomeric Separation Methodologies
Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) is the most widely used method for chiral analysis and separation in the pharmaceutical industry. mdpi.com The separation can be achieved through direct or indirect methods.
Direct chiral separation on HPLC is most commonly performed using a chiral stationary phase (CSP). mdpi.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. For the separation of ulifloxacin and other fluoroquinolones, polysaccharide-based CSPs, such as the CHIRALCEL® OZ-RH column, have been used effectively. researchgate.net
Another approach is the use of a chiral mobile phase additive (CMPA). dntb.gov.ua In this method, a chiral selector is added to the mobile phase. researchgate.net This selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, and these complexes are then separated on a standard achiral column. researchgate.net A reported method for the enantiomeric separation of ulifloxacin by HPLC uses a chiral mobile phase additive consisting of L-isoleucine and copper(II) sulfate (B86663) (CuSO₄) with a reversed-phase (RP-HPLC) C18 column. dntb.gov.uaresearchgate.netresearchgate.net Supercritical fluid chromatography (SFC) using chiral stationary phases has also been shown to be an effective, rapid, and eco-friendly method for separating the enantiomers of fluoroquinolones. researchgate.net
| Technique | Column/Stationary Phase | Mobile Phase/Additive | Compound Separated |
|---|---|---|---|
| RP-HPLC | Achiral ODS (C18) | Chiral Mobile Phase Additive: L-isoleucine-Cu(II) system. researchgate.netresearchgate.net | Ulifloxacin enantiomers researchgate.netresearchgate.net |
| HPLC-MS/MS | CHIRALCEL® OZ-RH | Not specified | Ulifloxacin enantiomers researchgate.net |
| SFC | Chiralpak IA / Chiralpak IG (Amylose-based CSPs) | Not specified | Fluoroquinolone enantiomers (e.g., Ofloxacin) researchgate.net |
Molecular Mechanisms of Antibacterial Action of R Ulifloxacin
Interactions with Bacterial DNA Gyrase (Type II Topoisomerase)
DNA gyrase is a vital enzyme in bacteria responsible for introducing negative supercoils into DNA, a process necessary for the initiation of DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. (R)-Ulifloxacin, like other fluoroquinolones, targets this complex, interfering with its function and leading to the accumulation of lethal double-strand DNA breaks.
In a study evaluating the inhibitory activity of several quinolones against DNA gyrase from Pseudomonas aeruginosa, ulifloxacin (B1683389) demonstrated a 50% inhibitory concentration (IC50) of 1.21 µg/ml. This indicates its potent activity against this key enzyme in Gram-negative bacteria.
Targeting of GyrA Subunit
The GyrA subunit is a primary target for fluoroquinolones. It is responsible for the DNA breakage and reunion activity of the enzyme. (R)-Ulifloxacin binds to a complex formed by GyrA and DNA, rather than to the enzyme alone. This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is a fatal event for the cell. The binding is thought to occur within a specific region of the GyrA subunit known as the quinolone resistance-determining region (QRDR).
Targeting of GyrB Subunit
The GyrB subunit possesses the ATPase activity that powers the supercoiling reaction of DNA gyrase. While the primary interactions of fluoroquinolones are with the GyrA subunit, the GyrB subunit also plays a role in the formation of the drug-enzyme-DNA complex. Although direct binding studies for (R)-Ulifloxacin with GyrB are not extensively detailed in publicly available literature, the general mechanism for fluoroquinolones involves the C7 side chain of the drug molecule being oriented towards the GyrB subunit in the complex. Mutations in the GyrB subunit have been shown to confer resistance to fluoroquinolones, suggesting an important, albeit secondary, role in the drug's mechanism of action.
Interactions with Bacterial Topoisomerase IV
Topoisomerase IV is another essential type II topoisomerase in bacteria, playing a critical role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Similar to DNA gyrase, it is a heterotetramer, composed of two ParC and two ParE subunits. Inhibition of topoisomerase IV by (R)-Ulifloxacin prevents the proper segregation of newly replicated chromosomes, ultimately halting cell division.
Research on the inhibitory effects of quinolones against topoisomerase IV from Pseudomonas aeruginosa showed that ulifloxacin had an IC50 of 21.1 µg/ml.
Targeting of ParC Subunit
The ParC subunit of topoisomerase IV is homologous to the GyrA subunit of DNA gyrase and is the primary target for fluoroquinolones within this enzyme. (R)-Ulifloxacin interacts with the ParC subunit in a manner analogous to its interaction with GyrA. It stabilizes the cleavage complex, where the DNA is cut, preventing the re-ligation of the strands and leading to an accumulation of double-strand breaks. This interference with chromosome segregation is a key component of the bactericidal activity of (R)-Ulifloxacin, particularly in Gram-positive bacteria where topoisomerase IV is often the primary target.
Fluoroquinolone-Enzyme-DNA Complex Stabilization
The core mechanism of action for (R)-Ulifloxacin, and fluoroquinolones in general, is the stabilization of a ternary complex consisting of the drug, the target enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. youtube.com (R)-Ulifloxacin intercalates into the cleaved DNA at the site of the double-strand break and interacts with amino acid residues of the GyrA or ParC subunits. This binding "poisons" the enzyme, trapping it in a state where it can cleave DNA but cannot reseal the break. The accumulation of these stabilized cleavage complexes along the bacterial chromosome leads to the fragmentation of the DNA, the induction of the SOS response, and ultimately, programmed cell death.
Inhibitory Activity of Ulifloxacin against Bacterial Topoisomerases
| Enzyme | Bacterial Species | IC50 (µg/ml) |
| DNA Gyrase | Pseudomonas aeruginosa | 1.21 |
| Topoisomerase IV | Pseudomonas aeruginosa | 21.1 |
Preclinical in Vitro Antimicrobial Spectrum and Potency of R Ulifloxacin
Antimicrobial Activity against Gram-Negative Bacterial Pathogens
(R)-Ulifloxacin, generally referred to as its active form ulifloxacin (B1683389) in literature, demonstrates potent in vitro activity against a wide spectrum of Gram-negative bacteria. nih.govresearchgate.net Its efficacy is particularly notable against members of the Enterobacteriaceae family and other significant pathogens. nih.gov
Enterobacteriaceae
Ulifloxacin exhibits high potency against various species of Enterobacteriaceae, a large family of Gram-negative bacteria that includes common pathogens responsible for a range of infections. nih.govasm.org Studies consistently show that ulifloxacin is highly active against Escherichia coli, Salmonella spp., Shigella spp., and Yersinia spp., with reported MIC₅₀ and MIC₉₀ values often being very low. researchgate.netnih.gov For these organisms, MIC₉₀ values, the concentration required to inhibit 90% of isolates, are frequently reported as ≤0.06 µg/mL. researchgate.netnih.gov Specifically, against enteropathogenic strains of E. coli and Shigella, the MIC₉₀ can be as low as ≤0.015 µg/ml, and for Salmonella enterica, it is reported at 0.03 µg/ml. researchgate.net
The activity of ulifloxacin against Enterobacteriaceae is considered among the best within the fluoroquinolone class, with MIC₉₀ values generally ranging from 0.015 to 0.25 μg/ml. nih.gov It is also generally more active in vitro than many other fluoroquinolones against community and nosocomial isolates of Escherichia coli, Klebsiella spp., Proteus, Providencia, and Morganella spp. researchgate.netnih.govfaimallusr.com
Table 1: In Vitro Activity of Ulifloxacin against Enterobacteriaceae
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Escherichia coli | ≤0.008 | ≤0.03 |
| Salmonella spp. | ≤0.008 | ≤0.03 |
| Shigella spp. | ≤0.008 | ≤0.015 |
| Yersinia spp. | ≤0.008 | ≤0.03 |
| Enterobacteriaceae (general) | N/A | 0.015 - 0.25 |
Data sourced from references nih.govasm.orgresearchgate.net.
Other Gram-Negative Bacteria
Ulifloxacin's spectrum extends to other important Gram-negative pathogens. It is highly active against Haemophilus influenzae and Moraxella catarrhalis, with MIC₉₀ values consistently below 0.12 μg/mL. nih.gov Its activity against Pseudomonas aeruginosa has been noted as potent, although some studies indicate that susceptibility may vary between countries. researchgate.netnih.govnih.gov Nevertheless, time-kill tests have confirmed the pronounced bactericidal potency of the drug against P. aeruginosa. nih.gov
Furthermore, ulifloxacin demonstrates significant in vitro activity against bacteria associated with gastroenteritis, such as Vibrio spp., Aeromonas spp., and Plesiomonas shigelloides. nih.govasm.org For these pathogens, MIC₅₀ and MIC₉₀ values are typically ≤0.03 µg/mL and ≤0.06 µg/mL, respectively. researchgate.netnih.gov
Table 2: In Vitro Activity of Ulifloxacin against Other Gram-Negative Bacteria
| Bacterial Species | MIC₉₀ (µg/mL) |
|---|---|
| Haemophilus influenzae | <0.12 |
| Moraxella catarrhalis | <0.12 |
| Vibrio spp. | 0.03 - 0.06 |
| Aeromonas spp. | 0.03 - 0.06 |
| Plesiomonas shigelloides | ≤0.06 |
Data sourced from references nih.govresearchgate.netasm.org.
Antimicrobial Activity against Gram-Positive Bacterial Pathogens
Ulifloxacin also possesses a broad spectrum of activity against Gram-positive bacteria, although its potency can vary between different species and strains. nih.govnih.gov
Staphylococcus aureus (Methicillin-Susceptible Strains)
The in vitro activity of ulifloxacin against methicillin-susceptible Staphylococcus aureus (MSSA) is reported to be quite good. nih.gov Multiple studies have confirmed its efficacy, with a reported MIC₉₀ value of <0.5 μg/mL for MSSA isolates. nih.gov In a study of 80 oxacillin-susceptible S. aureus strains, 94% were found to be susceptible to ulifloxacin. infezmed.it However, it is important to note that no significant activity has been demonstrated against methicillin-resistant strains (MRSA). nih.gov
Table 3: In Vitro Activity of Ulifloxacin against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Strain Type | MIC₉₀ (µg/mL) | Susceptibility Rate |
|---|---|---|
| MSSA / Oxacillin-Susceptible | <0.5 | 94% |
Data sourced from references nih.govinfezmed.it.
Streptococcus pneumoniae
The activity of ulifloxacin against Streptococcus pneumoniae appears to vary considerably across different studies. nih.gov Some research indicates fairly low minimum inhibitory concentration (MIC) values, with ranges from 0.12 to >4 μg/mL and a reported MIC₉₀ of >4 μg/mL. nih.gov Another study focusing on Italian strains showed more potent activity, with MIC values ranging from 0.015 to 2 μg/mL and an MIC₉₀ of 1 μg/mL. nih.gov The activity can also be influenced by penicillin resistance; one study reported an MIC₅₀ of 1 µg/mL for penicillin-susceptible strains and 2 µg/mL for strains with moderate to high resistance. nih.gov Despite these variations, S. pneumoniae is generally considered susceptible to ulifloxacin. nih.gov
Table 4: In Vitro Activity of Ulifloxacin against Streptococcus pneumoniae
| Study/Strain Type | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Pooled Studies | 0.12 - >4 | >4 |
| Italian Strains | 0.015 - 2 | 1 |
Data sourced from reference nih.gov.
Enterococcus spp.
Ulifloxacin is active against Enterococcus species. researchgate.netnih.govfaimallusr.com In a large study evaluating various quinolones, ulifloxacin demonstrated good activity against enterococci. infezmed.it For instance, among strains susceptible to ulifloxacin, a number were found to be resistant to ciprofloxacin (B1669076), particularly Enterococcus faecalis isolates. infezmed.it This suggests ulifloxacin may retain activity against some ciprofloxacin-resistant enterococci. However, superinfections related to resistant Enterococcus strains have been noted in clinical settings, indicating the potential for resistance development. faimallusr.com
Coagulase-Negative Staphylococci
(R)-Ulifloxacin, the active metabolite of the prodrug prulifloxacin (B1679801), has demonstrated notable in vitro activity against coagulase-negative staphylococci (CoNS). researchgate.netkarger.com CoNS are recognized as opportunistic pathogens and are frequently implicated in nosocomial infections. openmicrobiologyjournal.com The activity of ulifloxacin against these organisms is particularly relevant given the increasing rates of antimicrobial resistance observed in this group of bacteria. bjid.org.br Studies have shown that the in vitro efficacy of ulifloxacin against CoNS is generally comparable to or greater than that of ciprofloxacin. researchgate.netresearchgate.net However, its activity has been reported to be lower than that of moxifloxacin (B1663623) against these same organisms. researchgate.netinfezmed.it
Specifically, against oxacillin-susceptible CoNS, ulifloxacin demonstrates good activity. infezmed.it In a study evaluating various quinolones, ulifloxacin showed susceptibility in 82% of oxacillin-susceptible CoNS isolates. infezmed.it For oxacillin-resistant CoNS, the susceptibility to ulifloxacin was lower, with 24% of isolates being susceptible. infezmed.it This highlights a difference in activity based on the methicillin-resistance status of the CoNS strains.
Quantitative Assessment of Antimicrobial Potency
The antimicrobial potency of (R)-Ulifloxacin has been quantitatively assessed through several standard in vitro methods, including the determination of minimum inhibitory concentrations (MIC), analysis of MIC50 and MIC90 values, and time-kill kinetic studies. These assessments provide a detailed picture of the compound's activity against various bacterial isolates.
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. For (R)-Ulifloxacin, MIC values have been determined against a range of coagulase-negative staphylococci (CoNS) isolates.
The determination of MICs is crucial for understanding the potential clinical utility of an antibiotic and for monitoring the emergence of resistance.
Minimum Inhibitory Concentration for 50% and 90% of Organisms (MIC50, MIC90) Analysis
A more comprehensive understanding of an antimicrobial's activity across a population of bacterial isolates is provided by the MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the isolates, respectively.
The following table provides a summary of MIC50 and MIC90 values for different antibiotics against CoNS as reported in a surveillance study, which can serve as a comparator for the activity of ulifloxacin.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Oxacillin | 2 | >256 |
| Vancomycin | 1.5 | 2 |
| Linezolid | 0.25 | 0.5 |
| Daptomycin | 0.094 | 0.19 |
| Quinupristin/dalfopristin | 0.19 | 0.5 |
| Tigecycline | 0.125 | 0.38 |
| Data from a 20-year surveillance study of CoNS from blood cultures. bjid.org.br |
Time-Kill Kinetic Studies
Time-kill kinetic studies provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. These studies have demonstrated that ulifloxacin exhibits concentration-dependent killing. karger.com Against four clinical isolates, ulifloxacin at concentrations above the MIC showed a rapid reduction in bacterial counts. faimallusr.com For some strains, a significant decrease in viable bacteria was observed within the first few hours of exposure. nih.govnih.gov This rapid bactericidal activity is a characteristic feature of fluoroquinolones. karger.comnih.gov The rate and extent of killing are dependent on the concentration of ulifloxacin relative to the MIC for the specific organism. nih.gov
Comparative In Vitro Activity with Other Fluoroquinolone Antibiotics
The in vitro activity of (R)-Ulifloxacin has been compared to that of other fluoroquinolones against various bacterial pathogens, including coagulase-negative staphylococci (CoNS). These comparisons are essential for positioning a new antimicrobial agent within the existing therapeutic landscape.
Studies have consistently shown that the in vitro activity of ulifloxacin against CoNS is generally similar to or more potent than that of ciprofloxacin. researchgate.netresearchgate.net However, when compared to moxifloxacin, ulifloxacin's activity against CoNS has been reported to be lower. researchgate.netinfezmed.it
The following table summarizes the susceptibility of oxacillin-susceptible and oxacillin-resistant CoNS to different fluoroquinolones.
| Fluoroquinolone | Susceptibility of Oxacillin-Susceptible CoNS (%) | Susceptibility of Oxacillin-Resistant CoNS (%) |
| Moxifloxacin | 90 | 57 |
| Levofloxacin | 86 | 21 |
| Ulifloxacin | 82 | 24 |
| Ciprofloxacin | 78 | 12 |
| Data derived from a study on clinical hospital isolates. infezmed.it |
These comparative data indicate that while ulifloxacin is an active agent against CoNS, its potency relative to other fluoroquinolones can vary, particularly against resistant strains.
Molecular Basis of Bacterial Resistance to Fluoroquinolones and R Ulifloxacin
Chromosomal Gene Mutations in Topoisomerase Genes
The primary targets of fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. patsnap.com Alterations in the genes encoding these enzymes, specifically gyrA, gyrB, parC, and parE, can reduce the binding affinity of fluoroquinolones, leading to decreased susceptibility.
Quinolone Resistance-Determining Region (QRDR) Mutations
The most significant mutations conferring resistance are typically found within specific, highly conserved segments of these genes known as the Quinolone Resistance-Determining Regions (QRDRs). frontiersin.org These regions are critical for the interaction between the fluoroquinolone molecule and the enzyme-DNA complex. Mutations within the QRDRs of gyrA and parC are the most frequently observed mechanism of high-level fluoroquinolone resistance in clinical isolates. frontiersin.org
Specific Amino Acid Substitutions (e.g., GyrA Ser83, Asp87; ParC Ser80, Glu84)
Within the QRDRs, specific amino acid substitutions at key positions have been consistently linked to fluoroquinolone resistance. In the GyrA subunit of DNA gyrase, the most common alterations occur at serine-83 (Ser83) and aspartate-87 (Asp87) in many Gram-negative bacteria like Escherichia coli. frontiersin.org For the ParC subunit of topoisomerase IV, analogous mutations are frequently found at serine-80 (Ser80) and glutamate-84 (Glu84). frontiersin.org The presence of these specific substitutions can significantly increase the Minimum Inhibitory Concentration (MIC) of fluoroquinolones required to inhibit bacterial growth.
Impact of Multiple Mutations on Resistance Levels
The level of fluoroquinolone resistance often correlates with the number of mutations accumulated in the topoisomerase genes. A single mutation in gyrA typically confers a low to moderate level of resistance. The subsequent acquisition of a second gyrA mutation, or additional mutations in parC, can lead to a stepwise increase in the MIC, resulting in high-level clinical resistance. This cumulative effect underscores the evolutionary pathway bacteria can take towards developing robust resistance to fluoroquinolones, including (R)-Ulifloxacin.
While specific studies detailing the MIC of (R)-Ulifloxacin against strains with defined single and multiple QRDR mutations are limited, its activity has been evaluated against clinical isolates with resistance to other fluoroquinolones, which is often conferred by these mutations.
Comparative In Vitro Activity of Ulifloxacin (B1683389) Against Urinary Pathogens
| Organism (Number of Isolates) | Ulifloxacin Geometric Mean MIC (mg/L) | Ciprofloxacin (B1669076) Geometric Mean MIC (mg/L) | Levofloxacin Geometric Mean MIC (mg/L) |
|---|---|---|---|
| Escherichia coli (161) | 0.04 | 0.05 | 0.07 |
| Proteus mirabilis (59) | 0.05 | 0.09 | 0.11 |
| Staphylococcus saprophyticus (22) | 0.11 | 0.18 | 0.24 |
This table is based on data from a study comparing the antimicrobial potency of ulifloxacin against community-acquired urinary bacterial pathogens. nih.gov
In Vitro Activity of Ulifloxacin Against Fluoroquinolone-Resistant E. coli
| Strain Type | Prulifloxacin (B1679801) MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Levofloxacin MIC90 (mg/L) |
|---|---|---|---|
| Fluoroquinolone-Susceptible E. coli | 0.06 | 0.12 | 0.12 |
| Fluoroquinolone-Resistant E. coli | >128 | >128 | >128 |
This table presents data on the activity of prulifloxacin (which is metabolized to ulifloxacin) against fluoroquinolone-susceptible and -resistant E. coli isolates from urinary tract infections. nih.gov
Efflux Pump Overexpression and Mechanisms
A second major strategy employed by bacteria to resist fluoroquinolones is the active removal of the antibiotic from the cell via efflux pumps. These are membrane-bound protein complexes that recognize and expel a wide range of toxic compounds, including various classes of antibiotics.
Role of Efflux Pumps in Decreased Intracellular Drug Accumulation
Efflux pumps function by actively transporting antibiotic molecules from the cytoplasm or periplasm back into the extracellular environment. This process reduces the intracellular concentration of the drug, preventing it from reaching a sufficient level to effectively inhibit its DNA gyrase and topoisomerase IV targets. nih.gov Overexpression of these pumps, often due to mutations in their regulatory genes, is a common cause of multidrug resistance, including resistance to fluoroquinolones. nih.gov
Major Efflux Pump Families and Their Substrate Specificity (e.g., RND, MFS)
Bacteria possess several families of efflux pumps, with the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) being particularly important in fluoroquinolone resistance.
RND Family: Predominantly found in Gram-negative bacteria, RND pumps are typically tripartite systems that span the inner membrane, periplasm, and outer membrane. The AcrAB-TolC pump in E. coli is a well-characterized example that confers resistance to a broad range of substrates, including fluoroquinolones. nih.govphytojournal.com
MFS Family: The Major Facilitator Superfamily is one of the largest groups of membrane transporters and is found in all kingdoms of life. In bacteria, MFS pumps like NorA in Staphylococcus aureus are known to extrude hydrophilic fluoroquinolones such as ciprofloxacin and norfloxacin (B1679917), contributing to reduced susceptibility. nih.govfrontiersin.org
The overexpression of these and other efflux pumps can contribute to intrinsic resistance and can also act in concert with target-site mutations to produce higher levels of fluoroquinolone resistance. While direct studies on (R)-Ulifloxacin as a substrate for specific efflux pumps are not widely available, its efficacy against clinical isolates is inevitably influenced by the presence and activity of these pumps in the target bacteria.
Regulatory Genes Controlling Efflux Pump Expression
The expression of multidrug resistance (MDR) efflux pumps is a tightly controlled process governed by a complex network of regulatory genes. mdpi.comnih.gov These genes respond to various environmental stimuli, including the presence of antibiotics, and modulate the transcription of efflux pump operons to enable bacterial survival. mdpi.comnih.govasm.org The regulation can occur at both local and global levels, involving repressors, activators, and two-component systems. frontiersin.orgmdpi.com
Global Regulators: In many Gram-negative bacteria, including Enterobacteriaceae, a set of global transcriptional regulators plays a pivotal role in activating the expression of RND-type efflux pumps, such as the AcrAB-TolC system. mdpi.comnih.gov Key among these are proteins belonging to the AraC/XylS family, namely MarA, SoxS, and Rob. mdpi.comnih.govnih.gov These regulators are themselves controlled by other proteins; for instance, MarA transcription is repressed by MarR, while SoxS expression is induced by the activator SoxR in response to oxidative stress. mdpi.comnih.gov When activated by stressors like salicylate (B1505791) or redox-cycling compounds, MarA, SoxS, and Rob bind to the promoter regions of efflux pump genes, such as acrAB, leading to their increased transcription. nih.govnih.gov This upregulation results in a higher density of efflux pumps in the bacterial membrane, enhancing the expulsion of fluoroquinolones and other antimicrobial agents. nih.gov
Two-Component Systems (TCS): Bacteria utilize two-component systems to sense and respond to changes in their external environment. mdpi.comasm.orgfrontiersin.org A typical TCS consists of a sensor histidine kinase, which detects an environmental signal, and a response regulator, which then modulates gene expression. asm.orgfrontiersin.org Several TCSs have been implicated in the regulation of efflux pumps. For example, the BaeSR system is activated by stressors like indole (B1671886) and certain metals, leading to the induction of the MdtABC and AcrD pumps. frontiersin.org Similarly, the CpxAR system responds to membrane stress and contributes to multidrug resistance by upregulating efflux pump expression. frontiersin.org These systems provide a sophisticated mechanism for bacteria to adapt to challenging conditions, including antibiotic exposure, by fine-tuning the expression of their resistance determinants. mdpi.comnih.gov
Local Repressors: In addition to global activators, the expression of efflux pump genes is often controlled by local repressors. frontiersin.org These proteins typically bind to the operator region of the efflux pump operon, preventing transcription in the absence of an inducing signal. For example, AcrR is a local repressor of the acrAB operon in E. coli. frontiersin.org The presence of certain substrates or stressors can lead to the inactivation of these repressors, thereby allowing for the transcription of the efflux pump genes. This layer of local control ensures that the energetically costly production of efflux pumps only occurs when necessary. frontiersin.org
| Regulatory System | Regulator(s) | Function | Target Efflux Pump(s) (Examples) |
| Global Regulation | MarA, SoxS, Rob | Transcriptional Activators | AcrAB-TolC |
| Two-Component System | BaeSR | Senses environmental stress | MdtABC, AcrD |
| Two-Component System | CpxAR | Senses membrane stress | AcrD, MdtABC |
| Local Regulation | AcrR, EmrR | Transcriptional Repressors | acrAB, emrAB |
Strategies for Efflux Pump Inhibition Research
Given the significant role of efflux pumps in mediating multidrug resistance, inhibiting their function has emerged as a promising strategy to restore the efficacy of existing antibiotics. nih.govqeios.com Research in this area focuses on discovering and developing efflux pump inhibitors (EPIs), which are compounds that can block the activity of these pumps. nih.govnih.gov An effective EPI, when used in combination with an antibiotic like (R)-Ulifloxacin, could increase the intracellular concentration of the drug, thereby overcoming resistance. qeios.comnih.gov
The search for EPIs encompasses a variety of approaches:
Screening of Natural Products: A vast number of natural compounds derived from plants and microbes are screened for their ability to inhibit efflux pumps. bohrium.com Plant-derived compounds such as alkaloids (e.g., reserpine, capsaicin), flavonoids, and terpenoids have shown potential as EPIs. nih.govbohrium.com For instance, capsaicin (B1668287) has been shown to suppress the activity of the NorA pump in Staphylococcus aureus. nih.gov
Development of Synthetic Inhibitors: Chemical synthesis allows for the design and creation of novel molecules with potential EPI activity. nih.gov One of the earliest and most studied synthetic EPIs is the peptidomimetic compound Phenylalanine-arginine β-naphthylamide (PAβN). nih.govmdpi.com PAβN acts as a broad-spectrum competitive inhibitor of RND pumps in Gram-negative bacteria, potentiating the activity of antibiotics like fluoroquinolones. nih.govmdpi.com However, its clinical development has been hampered by toxicity concerns. nih.govmdpi.com Other synthetic EPIs, such as pyridopyrimidine derivatives like D13-9001, have been developed to specifically target pumps like MexAB-OprM in Pseudomonas aeruginosa. nih.gov
Repurposing Existing Drugs: Researchers are also investigating whether drugs approved for other indications can be repurposed as EPIs. This approach offers the advantage of using compounds with known safety profiles. qeios.com
Targeting Regulation and Assembly: Alternative strategies aim to disrupt the expression or assembly of efflux pumps. nih.gov This can involve interfering with the regulatory genes that control pump expression or inhibiting the proper assembly of the pump components in the bacterial membrane. nih.gov
The development of clinically useful EPIs faces several challenges, including potential toxicity, ensuring specificity for bacterial pumps over host cell transporters, and the emergence of resistance to the EPIs themselves. qeios.commdpi.com
| Inhibitor | Type | Mechanism of Action | Target Pump Family (Example) |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Synthetic Peptidomimetic | Competitive inhibitor | RND (MexAB-OprM, AcrAB-TolC) nih.govmdpi.com |
| Reserpine | Natural Alkaloid | Inhibition of pump function | MFS (NorA) |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Synthetic Chemical | Disrupts proton motive force | Broad-spectrum nih.gov |
| D13-9001 | Synthetic Pyridopyrimidine | Binds to specific site in pump | RND (MexAB-OprM) nih.gov |
Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms
For many years, resistance to quinolones was thought to arise solely from chromosomal mutations. nih.govasm.org However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 fundamentally changed this understanding. nih.gov PMQR mechanisms are encoded on mobile genetic elements (plasmids), allowing for the horizontal transfer of resistance between bacteria, including different species. nih.govresearchgate.net While PMQR determinants typically confer only a low level of resistance on their own, their presence can facilitate the selection of higher-level resistance mutations. nih.govnih.govmdpi.com There are three main categories of PMQR mechanisms. nih.govasm.org
Qnr Proteins and Target Protection
The first and most extensively studied PMQR mechanism involves the Qnr proteins. nih.gov These proteins belong to the pentapeptide repeat family and protect the bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—from the inhibitory effects of quinolones. nih.govnih.gov Several families of qnr genes have been identified, including qnrA, qnrB, qnrS, qnrC, and qnrD. nih.govasm.org
The precise mechanism of protection is multifaceted. Qnr proteins can bind directly to both DNA gyrase and topoisomerase IV. nih.govnih.gov This binding is thought to occur even in the absence of DNA or quinolones. nih.gov By interacting with the topoisomerases, Qnr proteins reduce the enzymes' affinity for DNA, which may limit the number of available targets for quinolone action. nih.gov Essentially, Qnr acts as a shield for the topoisomerases, preventing the formation of the stable drug-enzyme-DNA complex that is lethal to the cell. nih.govpnas.org Although Qnr-mediated protection results in only a modest increase in the minimum inhibitory concentration (MIC) of fluoroquinolones, it provides a crucial survival advantage that allows for the subsequent selection of bacteria with additional, higher-level resistance mutations. oup.com
Plasmid-Encoded Efflux Pumps
The second major PMQR mechanism is the production of plasmid-encoded efflux pumps. nih.govnih.gov Unlike the chromosomally encoded pumps whose expression is upregulated by mutation, these pumps are acquired via plasmids. Two notable examples are QepA (Quinolone Efflux Pump A) and OqxAB (Olaquindox Resistance AB). nih.govasm.org
QepA: This pump belongs to the major facilitator superfamily (MFS) of transporters. It actively extrudes hydrophilic fluoroquinolones such as ciprofloxacin and norfloxacin from the bacterial cell. nih.gov
OqxAB: This is an RND-type efflux pump that confers resistance to a broader range of compounds, including quinolones and the veterinary growth promoter olaquindox. nih.govresearchgate.net
The acquisition of these plasmid-borne pumps adds another layer to the efflux-mediated resistance, supplementing the activity of the bacteria's intrinsic chromosomal pumps. nih.gov
Enzymatic Modification of Quinolones
The third PMQR mechanism involves the direct enzymatic modification and inactivation of fluoroquinolones. nih.govnih.gov This is mediated by a specific variant of an aminoglycoside acetyltransferase enzyme called AAC(6')-Ib-cr. nih.govasm.org
The standard AAC(6')-Ib enzyme is responsible for resistance to certain aminoglycoside antibiotics. nih.gov However, the "-cr" variant possesses two key amino acid substitutions (Trp102Arg and Asp179Tyr) that alter its substrate specificity. nih.govasm.orgoup.com This modified enzyme is capable of acetylating fluoroquinolones that have a piperazinyl substituent, including ciprofloxacin and norfloxacin. asm.orgoup.com The acetylation occurs on the nitrogen atom of the piperazine (B1678402) ring, which prevents the drug from binding effectively to its DNA gyrase and topoisomerase IV targets, thereby inactivating it. asm.org The presence of the aac(6')-ib-cr gene is often associated with resistance to both aminoglycosides and fluoroquinolones. researchgate.net
| PMQR Mechanism | Gene(s)/Protein(s) | Mode of Action | Effect on Fluoroquinolones |
| Target Protection | qnrA, qnrB, qnrS, etc. | Qnr proteins bind to and protect DNA gyrase and topoisomerase IV. nih.govnih.gov | Prevents inhibition of topoisomerases. |
| Plasmid-Encoded Efflux | qepA, oqxAB | Actively extrudes fluoroquinolones from the cell. nih.govasm.org | Reduces intracellular drug concentration. |
| Enzymatic Modification | aac(6')-Ib-cr | Acetylates the piperazine ring of certain fluoroquinolones. asm.orgoup.com | Inactivates the drug molecule. |
Evolution and Selection of Resistance Phenotypes
The development of high-level clinical resistance to fluoroquinolones is not typically a single-step event but rather a gradual, stepwise process driven by selective pressure from antibiotic exposure. nih.govcore.ac.uk This evolutionary pathway often involves the accumulation of multiple resistance mechanisms, both chromosomal and plasmid-mediated. nih.gov
The process often begins with a low-level resistance mechanism. mdpi.com This could be the acquisition of a PMQR determinant, such as a qnr gene, or a single mutation that slightly increases the expression of a chromosomal efflux pump. nih.govmdpi.com While these initial changes may not confer clinically significant resistance on their own, they provide a survival advantage in the presence of the antibiotic. nih.govmdpi.com This allows a subpopulation of bacteria to persist and replicate, increasing the probability of acquiring subsequent resistance mutations. nih.govoup.com
For instance, a bacterium carrying a qnr plasmid has a higher tolerance to fluoroquinolones. oup.com This allows it to survive at drug concentrations that would kill fully susceptible bacteria, thereby facilitating the selection of additional mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA or parC genes. mdpi.comoup.com The combination of a PMQR mechanism and a target site mutation results in a higher level of resistance than either mechanism alone. mdpi.com
Further exposure to the antibiotic can then select for additional mutations, such as a second QRDR mutation or mutations in regulatory genes that lead to the overexpression of efflux pumps. nih.govcore.ac.uk The highest levels of resistance are frequently observed in clinical isolates that have accumulated multiple mechanisms, for example, mutations in both DNA gyrase and topoisomerase IV, combined with overexpressed efflux pumps. nih.govcore.ac.uk Therefore, the evolution of resistance is a multifactorial process where plasmid-mediated resistance can act as a stepping stone, facilitating the emergence of highly resistant strains through the sequential selection of chromosomal mutations. nih.govmdpi.comoup.com
Pharmacokinetic Research in Preclinical Animal Models for R Ulifloxacin
Absorption Characteristics in Animal Models
The absorption of a drug is the process by which it enters the systemic circulation. For orally administered drugs like prulifloxacin (B1679801), which is then converted to (R)-Ulifloxacin, the characteristics of its uptake from the gastrointestinal tract are of paramount importance.
Research in rat models has indicated that the absorption of prulifloxacin, the precursor to (R)-Ulifloxacin, primarily occurs in the upper gastrointestinal tract. nih.gov Studies have shown that it is absorbed mainly from the upper small intestine. nih.gov This region-specific absorption is a key determinant of the rate and extent to which the active compound becomes available to the rest of the body.
The presence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs. Preclinical investigations have revealed that food does have an effect on the absorption of prulifloxacin. nih.gov This interaction can influence the peak plasma concentrations of the active metabolite, (R)-Ulifloxacin, and the time it takes to reach that peak.
Distribution Patterns in Animal Tissues
Once absorbed and present in the bloodstream, a drug is distributed to various tissues and organs throughout the body. The extent and pattern of this distribution are crucial for the drug to exert its therapeutic effect at the target sites.
Studies in rats have provided a detailed picture of the tissue distribution of (R)-Ulifloxacin following the oral administration of its prodrug, prulifloxacin. After administration, the concentration of radioactivity (indicative of the drug and its metabolites) reached its peak in most tissues within an hour, subsequently declining in line with plasma concentrations. nih.gov
At 30 minutes post-administration, the highest concentrations were observed in the liver and kidneys. Moderately high levels were found in the spleen, pancreas, and lungs. In contrast, the concentrations in the cerebrum and cerebellum were extremely low, suggesting limited penetration of the blood-brain barrier. nih.gov
Below is an interactive data table summarizing the tissue distribution of radioactivity at 0.5 hours after oral administration of 14C-labeled prulifloxacin in rats.
| Tissue | Relative Concentration |
| Liver | Highest |
| Kidney | Highest |
| Spleen | Moderately High |
| Pancreas | Moderately High |
| Lung | Moderately High |
| Mandibular Gland | Moderately High |
| Cerebrum | Extremely Low |
| Cerebellum | Extremely Low |
The binding of a drug to plasma proteins is a critical pharmacokinetic parameter as it can affect the drug's distribution and elimination. Only the unbound fraction of a drug is generally considered to be pharmacologically active. In vitro studies have been conducted to determine the extent of protein binding of (R)-Ulifloxacin in the serum of various species.
The following table provides a summary of the in vitro serum protein binding of (R)-Ulifloxacin in different preclinical animal models.
| Animal Model | Serum Protein Binding (%) |
| Rats | 41-59 |
| Dogs | 41-59 |
| Monkeys | 41-59 |
Metabolic Conversion from Prulifloxacin
Prulifloxacin is a prodrug, meaning it is an inactive compound that is converted into its active form, (R)-Ulifloxacin, within the body. This metabolic activation is a key step in its mechanism of action.
Following oral administration, prulifloxacin is absorbed and then undergoes metabolic conversion to (R)-Ulifloxacin. This transformation occurs partly in the intestinal membrane but predominantly in the portal blood and the liver. nih.gov As a result of this rapid and extensive conversion, the prodrug prulifloxacin is not detected in the systemic circulation; instead, the active metabolite (R)-Ulifloxacin is what exerts the therapeutic effect. nih.govnih.gov This efficient conversion is a designed feature of the prodrug, ensuring that the active therapeutic agent is delivered to the systemic circulation. nih.gov
Role of Esterases (e.g., Paraoxonase) in Metabolism
The biotransformation of Prulifloxacin into (R)-Ulifloxacin is dependent on the hydrolytic activity of esterase enzymes. Research has identified that paraoxonase, a serum esterase, plays a significant role in this conversion. Studies in rats have specifically implicated serum paraoxonase in catalyzing the hydrolysis of the prodrug to release the active (R)-Ulifloxacin molecule.
Metabolic Sites (e.g., Intestinal Membrane, Portal Blood, Liver)
The metabolic conversion from the inactive prodrug to the active (R)-Ulifloxacin begins shortly after oral administration and occurs across several key anatomical locations. Investigations in animal models have revealed that this hydrolysis is initiated partly within the intestinal membrane following absorption from the upper small intestine. nih.gov The process continues and is predominantly completed in the portal blood and the liver, ensuring that the prodrug is almost entirely converted into (R)-Ulifloxacin before it enters systemic circulation. nih.gov Consequently, the prodrug itself is typically not detected in the systemic bloodstream. nih.gov
Excretion Pathways in Animal Models
Once in circulation, (R)-Ulifloxacin and its metabolites are eliminated from the body through multiple excretion routes. Studies in rats, dogs, and monkeys show a comprehensive recovery of the administered dose in excreta. nih.gov
Urinary Excretion
Urinary excretion is a notable pathway for the elimination of (R)-Ulifloxacin. Across preclinical species, including rats, dogs, and monkeys, approximately 22% to 32% of the orally administered dose is recovered in the urine. nih.gov The excreted compounds in urine include the unchanged active metabolite, (R)-Ulifloxacin, as well as its acyl glucuronide conjugate and other minor metabolites. nih.gov
Fecal Excretion
The primary route of elimination for (R)-Ulifloxacin in animal models is through fecal excretion. Studies demonstrate that between 64% and 75% of the total administered dose is excreted via this pathway in rats, dogs, and monkeys. nih.gov This high percentage in feces is attributed to both the unabsorbed fraction of the drug and the portion that is actively eliminated through the bile. nih.gov In rats, (R)-Ulifloxacin is the main component found in the feces. nih.gov
Biliary Excretion and Enterohepatic Recirculation
Biliary excretion is a significant contributor to the fecal elimination of (R)-Ulifloxacin. In studies involving rats, it was found that approximately 35% of an administered dose was excreted into the bile within 48 hours. nih.gov The primary components identified in the bile of rats are (R)-Ulifloxacin and its acyl glucuronide form. nih.gov Research also indicates that only a minor fraction of the radioactivity excreted into the bile is subsequently reabsorbed from the intestine, suggesting that enterohepatic recirculation of (R)-Ulifloxacin is limited in these models. nih.gov
Comparative Pharmacokinetics Across Animal Species (e.g., Rats, Dogs, Monkeys)
The pharmacokinetic profile of (R)-Ulifloxacin exhibits some variations across different preclinical animal species. Following intravenous administration of (R)-Ulifloxacin, the elimination half-life was observed to be shortest in rats at 4.2 hours, intermediate in dogs at 5.8 hours, and longest in monkeys at 7.0 hours. nih.gov After oral administration of the prodrug Prulifloxacin, the time to reach maximum plasma concentration (Tmax) of (R)-Ulifloxacin ranged from 0.7 to 3.3 hours across these species. nih.gov Despite these differences, (R)-Ulifloxacin consistently emerges as the principal metabolite detected in the plasma and urine of dogs and monkeys, and in the plasma, urine, and feces of rats. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of (R)-Ulifloxacin in Animal Models
| Parameter | Rat | Dog | Monkey |
| Elimination Half-life (t½) | 4.2 hours | 5.8 hours | 7.0 hours |
| Time to Max. Concentration (Tmax) | 0.7 - 3.3 hours | 0.7 - 3.3 hours | 0.7 - 3.3 hours |
| Primary Urinary Metabolite | (R)-Ulifloxacin | (R)-Ulifloxacin | (R)-Ulifloxacin |
| Primary Fecal Metabolite | (R)-Ulifloxacin | (R)-Ulifloxacin | (R)-Ulifloxacin |
| Urinary Excretion (% of Dose) | 22 - 32% | 22 - 32% | 22 - 32% |
| Fecal Excretion (% of Dose) | 64 - 75% | 64 - 75% | 64 - 75% |
Structure Activity Relationship Sar Studies and Novel R Ulifloxacin Derivatives
Key Structural Features Influencing Antibacterial Activity in Fluoroquinolones
The antibacterial power of fluoroquinolones is not monolithic; it is the result of a synergistic interplay between various substituents on its core structure. Specific modifications at key positions can dramatically alter the compound's potency, spectrum of activity, and interaction with bacterial targets. brieflands.comasm.org
The foundational structure of quinolones features a 4-pyridone ring fused to an aromatic ring, with a carboxylic acid at position 3. brieflands.com The antibacterial activity is highly dependent on the chemical groups attached to this core.
N-1 Position: The substituent at the N-1 position is a crucial determinant of antibacterial potency. mdpi.comresearchgate.net While early quinolones had ethyl or vinyl groups, the introduction of a cyclopropyl (B3062369) group, as seen in ciprofloxacin (B1669076), was found to be optimal for potent activity against a broad range of bacteria. nih.govmdpi.com Other substituents, like a 2,4-difluorophenyl group, can also increase potency, though often less than a cyclopropyl group. nih.govoup.com In (R)-Ulifloxacin, the N-1 position is occupied by a methyl group, which is part of its defining tricyclic structure. tandfonline.com
C-3 and C-4 Positions: The carboxylic acid group at the C-3 position and the ketone at the C-4 position are indispensable for activity. brieflands.commdpi.com These two groups form the pharmacophore of the molecule, essential for binding to the bacterial DNA gyrase and topoisomerase IV enzymes through chelation with magnesium ions. mdpi.comvulcanchem.com Modifications to the 3-carboxylic acid group generally lead to a significant loss of antibacterial activity. ptfarm.pl
C-6 Position: The introduction of a fluorine atom at the C-6 position marked the evolution from quinolones to the more potent fluoroquinolones. asm.orgmdpi.com This fluorine atom significantly enhances antibacterial potency by increasing both cell penetration and the inhibition of DNA gyrase. asm.orgkarger.com This feature is a hallmark of nearly all modern, clinically relevant quinolones, including (R)-Ulifloxacin. tandfonline.comwikipedia.org
C-7 Position: The C-7 position is the most versatile site for structural modification, profoundly influencing the antibacterial spectrum, potency, and pharmacokinetic properties. mdpi.comkarger.com The nature of the heterocyclic substituent at this position is critical. A piperazine (B1678402) ring, as found in ciprofloxacin, tends to increase potency against Gram-negative bacteria. nih.govkarger.com In contrast, a pyrrolidine (B122466) ring can improve activity against Gram-positive bacteria. nih.gov (R)-Ulifloxacin features a piperazinyl group at its C-7 position, contributing to its broad-spectrum activity. researchgate.net
| Position | Typical Substituent | Influence on Activity |
| N-1 | Cyclopropyl, Methyl, Fluoroethyl | Modulates overall potency and target enzyme affinity. nih.govoup.com |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase/topoisomerase IV. mdpi.com |
| C-4 | Carbonyl (Ketone) | Forms the critical pharmacophore with the C-3 carboxyl. mdpi.com |
| C-6 | Fluorine | Increases cell penetration and enzyme inhibition. asm.orgkarger.com |
| C-7 | Piperazine, Pyrrolidine | Determines antibacterial spectrum and potency. nih.govkarger.com |
A defining feature of (R)-Ulifloxacin is its tricyclic core, a mdpi.comnih.govthiazeto[3,2-a]quinoline nucleus. This structure is formed by a sulfur-containing four-membered ring fused at the C-1 and C-2 positions of the quinolone skeleton. tandfonline.commdpi.com This novel heterocyclic system is not merely a structural curiosity; it is a key contributor to the compound's potent antibacterial profile. tandfonline.com Studies on derivatives with this core have shown superior in vitro antibacterial activity. researchgate.net The thiazetoquinolone derivatives were found to be less cytotoxic than related thiazoloquinolone structures while demonstrating potent antibacterial action, highlighting the favorable properties conferred by this specific core. nih.gov The fusion of the thiazeto ring creates a more rigid and sterically defined molecule, which can influence its binding affinity to bacterial target enzymes.
Stereochemistry plays a critical role in the biological activity of many drugs, and fluoroquinolones are no exception. When a chiral center is present, different enantiomers (non-superimposable mirror images) can exhibit vastly different potencies. A classic example is the fluoroquinolone ofloxacin, where the (S)-enantiomer (levofloxacin) is significantly more potent than the (R)-enantiomer. ptfarm.pl
Ulifloxacin (B1683389) possesses a chiral carbon atom at the C-1 position of the thiazeto ring, resulting in two enantiomers: (S)-(-)-ulifloxacin and (R)-(+)-ulifloxacin. google.com Research has confirmed that the R-(+) configuration is the biologically active form. google.comncats.io Stereochemical structure-activity relationship studies on other chiral fluoroquinolones have consistently shown that a specific spatial arrangement of substituents is necessary for optimal interaction with the DNA-gyrase complex. nih.gov The precise three-dimensional structure of the (R)-enantiomer allows for a more favorable fit into the enzyme's binding pocket, leading to enhanced inhibitory activity and, consequently, greater antibacterial potency.
Design and Synthesis of (R)-Ulifloxacin Analogues and Derivatives
The development of new antibacterial agents is driven by the need to enhance efficacy, broaden the spectrum of activity, and overcome emerging resistance mechanisms. The (R)-Ulifloxacin scaffold serves as a valuable template for such synthetic endeavors.
A primary strategy for modifying (R)-Ulifloxacin involves altering the substituent at the C-7 piperazine ring. This position is known to tolerate a wide variety of chemical groups, allowing for the fine-tuning of the molecule's properties. frontiersin.org
One of the most notable modifications of the ulifloxacin core is the synthesis of its prodrug, prulifloxacin (B1679801). In prulifloxacin, a (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl group is attached to the nitrogen atom of the C-7 piperazine ring. tandfonline.comresearchgate.net This modification was not designed to increase intrinsic antibacterial activity but to improve oral absorption. mdpi.com After administration, this group is cleaved by esterases in the body to release the active metabolite, ulifloxacin. researchgate.net
Further research has explored other modifications at the C-7 position to directly enhance antibacterial effects. For example, studies on related fluoroquinolones have shown that introducing different pharmacophores at this site can lead to more potent compounds. frontiersin.org However, the bulkiness of these substituents must be carefully balanced, as excessively large groups can sometimes decrease the ability of the compound to penetrate the bacterial cell membrane. frontiersin.org
The table below shows the in vitro activity of Ulifloxacin, the active metabolite, against key respiratory pathogens, indicating its spectrum.
Table: In Vitro Activity of Ulifloxacin Against Selected Bacteria
| Bacterial Species | Number of Strains | MIC90 (μg/mL) |
|---|---|---|
| Streptococcus pneumoniae | 36 | 1 |
| Haemophilus influenzae | - | <0.12 |
| Moraxella catarrhalis | - | <0.12 |
| Staphylococcus aureus (Methicillin-susceptible) | - | <0.5 |
Data sourced from Montanari et al. 2001 and Prats et al. 2002, as cited in a 2006 review. nih.gov
The search for next-generation antibiotics increasingly involves the development of novel chemical scaffolds that can evade existing resistance mechanisms. nih.govnih.gov While direct examples of entirely new scaffolds built from the (R)-Ulifloxacin core are not extensively reported in mainstream clinical development literature, the principle involves using the core mdpi.comnih.govthiazeto[3,2-a]quinoline structure as a building block for more complex molecules. The unique properties of this core make it an attractive starting point for discovering new chemical classes of antibacterial agents. mun.cafrontiersin.org
Research in this area focuses on synthesizing hybrid molecules where the ulifloxacin core is chemically linked to other bioactive moieties. The goal is to create bifunctional molecules that may have dual mechanisms of action or improved targeting capabilities. The exploration of such novel scaffolds is a frontier in medicinal chemistry, aiming to produce candidates with fundamentally different properties than simple derivatives of existing drug classes. nih.gov
Preclinical Evaluation of Novel Derivatives for Antimicrobial Activity
The preclinical evaluation of novel antibiotic candidates is a critical step in the drug development pipeline, focusing on the in vitro assessment of their antimicrobial potency and spectrum. nih.gov For chiral fluoroquinolones like ulifloxacin, this evaluation extends to the individual enantiomers, as stereochemistry can significantly influence antibacterial activity. nih.gov While comprehensive studies on novel derivatives specifically synthesized from (R)-Ulifloxacin are not widely available in published literature, foundational research into the distinct antimicrobial profiles of the (R)- and (S)-enantiomers of ulifloxacin provides crucial insights for structure-activity relationship (SAR) studies.
Research has successfully separated the optically active isomers of ulifloxacin, allowing for the individual assessment of their biological activities. nih.gov A pivotal study by Segawa et al. in 1995 detailed the synthesis and comparative antibacterial evaluation of S-(-)-ulifloxacin and R-(+)-ulifloxacin. nih.gov The absolute configuration of the S-(-) isomer was confirmed through X-ray analysis. nih.gov
The in vitro preclinical data revealed a clear distinction in the potency of the two enantiomers. The S-(-)-enantiomer of ulifloxacin was found to be consistently more potent than the R-(+)-enantiomer against a range of pathogenic bacteria. nih.gov Specifically, the antibacterial activity of S-(-)-ulifloxacin was reported to be 2 to 8 times greater than that of R-(+)-ulifloxacin. nih.gov This suggests that the spatial orientation of the substituent at the C-1 chiral center of the thiazeto[3,2-a]quinoline ring is a key determinant of the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.
The racemic mixture of ulifloxacin, the active metabolite of the prodrug prulifloxacin, has demonstrated broad-spectrum and potent activity against both Gram-negative and Gram-positive bacteria. faimallusr.comresearchgate.net It is particularly effective against members of the Enterobacteriaceae family and other pathogens responsible for gastroenteritis and urinary tract infections. nih.govnih.gov Ulifloxacin has shown high activity against Escherichia coli, Salmonella spp., Shigella spp., and Yersinia spp., with MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) often reported as ≤0.06 μg/ml. nih.gov When compared with other widely used fluoroquinolones like ciprofloxacin, ulifloxacin often exhibits similar or greater potency. nih.gov
The superior activity of the S-enantiomer observed in preclinical evaluations is a critical finding for the development of new derivatives. nih.gov This knowledge allows medicinal chemists to focus synthetic efforts on modifications of the more active S-enantiomer, which is a common strategy in the development of chiral drugs. While direct preclinical data on novel (R)-Ulifloxacin derivatives is scarce, the established lower intrinsic activity of the (R)-enantiomer itself indicates that it would likely serve as a less promising scaffold for creating new, highly potent antibacterial agents compared to its S-counterpart.
Below are data tables summarizing the comparative activity of Ulifloxacin enantiomers and the general activity of racemic Ulifloxacin against various pathogens.
Table 1: Comparative In Vitro Antibacterial Activity of Ulifloxacin Enantiomers Data derived from Segawa et al., 1995. nih.gov
| Compound | Relative Antibacterial Potency |
|---|---|
| S-(-)-Ulifloxacin | 2 to 8 times more active than (R)-(+)-Ulifloxacin |
| R-(+)-Ulifloxacin | Baseline |
Table 2: In Vitro Activity of Racemic Ulifloxacin Against Selected Bacterial Pathogens Data compiled from multiple surveillance studies. nih.govnih.gov
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Escherichia coli | ≤0.008 - ≥2 | ≤0.008 | ≤0.03 |
| Salmonella spp. | N/A | ≤0.008 | ≤0.03 |
| Shigella spp. | N/A | ≤0.008 | ≤0.03 |
| Yersinia spp. | N/A | ≤0.008 | ≤0.03 |
| Proteus mirabilis | N/A | N/A | N/A |
| Staphylococcus saprophyticus | N/A | N/A | N/A |
| Haemophilus influenzae | N/A | N/A | <0.12 |
| Moraxella catarrhalis | N/A | N/A | <0.12 |
(Note: N/A indicates data not specified in the provided format in the cited sources)
Advanced Analytical Methodologies for R Ulifloxacin Research
Chromatographic Techniques for Quantification in Biological Matrices
The determination of (R)-Ulifloxacin in biological matrices such as plasma, urine, and tissues is essential for understanding its behavior in the body. Chromatographic methods are the cornerstone of these bioanalytical applications. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of ulifloxacin (B1683389). core.ac.uk Coupled with various detectors, it provides reliable quantification in biological fluids. nih.govnih.gov
Diode Array Detector (DAD): A new and specific HPLC-DAD method has been developed for the simultaneous determination of prulifloxacin (B1679801) and its active metabolite, ulifloxacin, in human plasma. tandfonline.comresearchgate.net This method involves a simple solid-phase extraction (SPE) for sample clean-up, followed by analysis on a HILIC stationary phase. tandfonline.comresearchgate.net Quantitative analysis is typically performed at a wavelength of 278 nm. tandfonline.comresearchgate.net The method has been validated and shown to be accurate and sensitive enough for bioanalytical applications. tandfonline.com One such method demonstrated a limit of quantification (LOQ) of 1 μg/mL and good linearity up to 25 μg/mL. researchgate.net
Fluorescence Detector (FLD): HPLC methods with fluorescence detection offer enhanced sensitivity for the quantification of ulifloxacin. core.ac.ukresearchgate.net One method developed for human plasma uses a simple one-step protein precipitation with perchloric acid. researchgate.net The compounds are monitored at an excitation wavelength of 280 nm and an emission wavelength of 425 nm. researchgate.net This approach has achieved a linear range of 0.01–1.00 μg/mL in human plasma. researchgate.net The use of a fluorescence detector is advantageous as it can often provide lower detection limits compared to UV-based detectors. nih.govinnovareacademics.in
Table 1: HPLC Methods for Ulifloxacin Quantification
| Technique | Matrix | Sample Preparation | Detector | Key Findings | Citation |
|---|---|---|---|---|---|
| HPLC | Human Plasma | Solid-Phase Extraction (SPE) | DAD | LOQ of 1 μg/mL; Linear up to 25 μg/mL. | researchgate.net |
| HPLC | Human Plasma | Protein Precipitation | FLD | Linear range of 0.01–1.00 μg/mL. | researchgate.net |
For even greater sensitivity and selectivity, particularly at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govlcms.cz This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. nih.gov
Validated LC-MS/MS methods are available for the determination of ulifloxacin in various biological matrices, including rat and rabbit plasma. researchgate.netnih.gov These methods often involve a straightforward sample preparation step, such as protein precipitation or liquid-liquid extraction. lcms.cz The high selectivity of MS/MS detection minimizes the need for extensive sample clean-up, allowing for direct determination without derivatization. researchgate.net
One developed LC-MS/MS method for ulifloxacin in rat and rabbit plasma demonstrated a linear range of 0.010-2.500 µg/mL. researchgate.net The limit of detection (LOD) and lower limit of quantification (LLOQ) were determined to be 0.0025 µg/mL and 0.010 µg/mL, respectively, in both species. researchgate.net The detection is typically carried out by monitoring specific fragmentation patterns of the analyte and an internal standard on a triple quadrupole mass spectrometer. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and improved resolution. mdpi.com A novel and sensitive analytical method using microextraction by packed sorbents (MEPS) combined with UHPLC-PDA has been developed for the determination of ulifloxacin in human plasma and urine. nih.govresearchgate.net
This method utilizes a C18 analytical column and a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). nih.govresearchgate.net Detection is performed at a wavelength of 272 nm. nih.govresearchgate.net The method has been shown to be linear over a concentration range of 0.02-10.0 μg/mL for both plasma and urine, with a limit of quantitation of 20 ng/mL. nih.govresearchgate.net The recovery of ulifloxacin from human plasma and urine was found to be 95%. nih.govresearchgate.net This validated UHPLC-PDA method has been successfully applied to pharmacokinetic studies in patients. nih.gov
Table 2: Advanced Chromatographic Methods for Ulifloxacin Quantification
| Technique | Matrix | Sample Preparation | Key Performance Metrics | Citation |
|---|---|---|---|---|
| LC-MS/MS | Rat & Rabbit Plasma | Not specified | LOD: 0.0025 µg/mL; LLOQ: 0.010 µg/mL; Linear Range: 0.010-2.500 µg/mL. | researchgate.net |
| UHPLC-PDA | Human Plasma & Urine | Microextraction by Packed Sorbents (MEPS) | LOQ: 20 ng/mL; Linear Range: 0.02-10.0 μg/mL; Recovery: 95%. | nih.govresearchgate.net |
Enantiomeric Separation and Quantification Methods
Ulifloxacin is a chiral compound, and the study of its enantiomers is important as they can exhibit different biological activities. researchgate.net Chiral chromatography is the primary technique used for the separation and quantification of these enantiomers. researchgate.netdntb.gov.ua
Chiral liquid chromatography methods have been successfully developed for the enantiomeric separation of various fluoroquinolones, including ulifloxacin. researchgate.netnih.gov These methods often utilize chiral stationary phases (CSPs) that can differentiate between the enantiomers. nih.gov
One study reported the use of a CHIRALCEL® OZ-RH column for the simultaneous chiral separation of ulifloxacin along with other chiral fluoroquinolones and their metabolites. researchgate.netnih.gov This chiral HPLC-MS/MS method enabled the enantiomeric profiling of these compounds in environmental matrices. researchgate.net Satisfactory enantiomeric resolution (Rs ≥ 1) was achieved for several of the chiral drugs, allowing for their quantitative analysis. nih.gov
The presence and fate of chiral drugs like ulifloxacin in the environment, particularly in wastewater, is a growing area of research. drugsandalcohol.ie Wastewater-based epidemiology (WBE) can be used to estimate the consumption of drugs by analyzing their concentrations in wastewater. uq.edu.auscore-network.eu
A pan-European study utilized enantiomeric profiling to investigate the presence of chiral quinolones in wastewater across seven cities. uq.edu.au This research reported, for the first time, average population-normalized loads of ulifloxacin in Milan and Castellón, which were attributed to the metabolism of prulifloxacin. uq.edu.auscore-network.eu Specifically, the average loads were 22.3 and 1.5 mg/day/1000 people, respectively. uq.edu.auscore-network.eu Another study focusing on a UK river catchment area noted that ulifloxacin was hardly quantified in the analyzed samples, in contrast to more ubiquitous fluoroquinolones. nih.gov The analysis of enantiomeric fractions in wastewater can provide insights into whether the drug's presence is due to human consumption and metabolism or direct disposal. nih.govdrugsandalcohol.ie
Table 3: Enantiomeric Analysis of Ulifloxacin
| Technique | Matrix | Key Findings | Citation |
|---|---|---|---|
| Chiral HPLC-MS/MS | Environmental Matrices | Simultaneous chiral separation of ulifloxacin and other fluoroquinolones achieved using a CHIRALCEL® OZ-RH column. | researchgate.netnih.gov |
| Enantiomeric Profiling in Wastewater | Wastewater | Average ulifloxacin loads of 22.3 and 1.5 mg/day/1000 people reported in Milan and Castellón, respectively. | uq.edu.auscore-network.eu |
Sample Preparation Techniques for Complex Biological and Environmental Samples
The choice of sample preparation technique is contingent upon the analyte's physicochemical properties, the nature of the sample matrix, and the analytical objectives. ijpsr.com The primary goals are to remove interferences, concentrate the analyte to meet detection limits, and ensure compatibility with the subsequent analytical instrument. nih.govsigmaaldrich.com For (R)-Ulifloxacin, several techniques have been successfully employed to handle complex matrices such as human plasma and urine. ijpsr.comresearchgate.net
Solid Phase Extraction (SPE) is a widely adopted and effective pre-treatment method for biological samples, valued for its ability to remove proteins, salts, and fats. tandfonline.com This technique offers high reproducibility and lower solvent consumption compared to other methods. tandfonline.com The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. sigmaaldrich.com
For the analysis of (R)-Ulifloxacin, reversed-phase SPE is common, utilizing non-polar or hydrophobic interactions. sigmaaldrich.com Specific applications include:
Oasis HLB Cartridges: In one method, plasma samples containing (R)-Ulifloxacin were diluted and loaded onto an Oasis HLB SPE cartridge. The cartridge was preconditioned with acetonitrile and an ammonium acetate buffer. After a wash step with the buffer, the analyte was eluted with acetonitrile. tandfonline.com
C18 Stationary Phase: A new and specific HPLC-DAD method for the direct determination of Prulifloxacin and its active metabolite, (R)-Ulifloxacin, in human plasma used a simple SPE clean-up. nih.gov The extraction procedure employed a C18-based stationary phase followed by a pre-concentration step to achieve better quantitation limits. tandfonline.com
96-Well Format: For higher throughput analysis, a 96-well format SPE has been developed. In this method for determining (R)-Ulifloxacin in human plasma, samples were loaded onto preconditioned wells, washed with a methanol/acid water solution, and the analytes were eluted using a methanol/ammonia water mixture. researchgate.net
Liquid-Liquid Extraction (LLE) is a classical sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. While effective, it has in some cases been superseded by SPE, which often provides cleaner extracts and higher throughput. tandfonline.com Some earlier or multi-step analytical methods for (R)-Ulifloxacin incorporated LLE. tandfonline.com For instance, one reported method involved a multi-step extraction that combined both solid-phase extraction and liquid-liquid extraction, followed by derivatization. tandfonline.com The efficiency of LLE is highly dependent on factors such as the choice of extraction solvent, sample pH, and the use of salting-out agents to enhance phase separation. d-nb.infonih.gov Modern approaches in LLE focus on using greener, less toxic solvents to minimize environmental impact. mdpi.com
Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples like plasma prior to analysis. ijpsr.commdpi.com This technique involves denaturing proteins by adding an organic solvent or acid, causing them to precipitate out of the solution. ijpsr.com The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. ijpsr.com
Common precipitating agents used in the analysis of fluoroquinolones, including (R)-Ulifloxacin, are:
Perchloric Acid: A simple and rapid HPLC method for (R)-Ulifloxacin in human plasma samples utilized a one-step protein precipitation with 35% perchloric acid. researchgate.net
Trichloroacetic Acid (TCA): In a method for quantifying multiple fluoroquinolones in plasma and urine, samples were cleaned by adding TCA to precipitate proteins, which were then removed by centrifugation. tandfonline.com This step helps hydrolyze drug-protein residues and reduces sample density, facilitating subsequent extraction steps. tandfonline.com
Methanol: Methanol has also been used as a precipitation agent in the analysis of (R)-Ulifloxacin from human plasma. cnjournals.com
While simple, PPT is sometimes considered the least effective technique as it may not sufficiently remove other plasma components like phospholipids, which can cause interference in mass spectrometry-based analyses. mdpi.com
Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE, offering a simple, fast, robust, and environmentally friendly sample preparation approach. researchgate.netscribd.com It utilizes a small amount of sorbent packed inside a syringe, significantly reducing sample and solvent volumes. researchgate.netscribd.com This technique has been successfully developed and validated for the analysis of (R)-Ulifloxacin in human plasma and urine. nih.gov
In a typical MEPS procedure for (R)-Ulifloxacin, a C18 sorbent is used. tandfonline.com The sample may first undergo a preliminary cleaning step, such as protein precipitation with TCA, to facilitate its passage through the MEPS stationary phase. tandfonline.com The MEPS device can often be reused for multiple extractions (60-90 samples), making it a cost-effective option. researchgate.net A validated MEPS-UHPLC-PDA method for (R)-Ulifloxacin in plasma and urine demonstrated high recovery and precision. researchgate.netnih.gov
Method Validation and Performance Parameters
Validation of an analytical method is essential to demonstrate its suitability for the intended purpose. researchgate.net Key performance parameters are evaluated according to international guidelines to ensure the method is reliable, accurate, and reproducible. iosrphr.orgscielo.breuropa.eu These parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery.
The table below summarizes the performance of various validated analytical methods for the determination of (R)-Ulifloxacin.
Table 1: Method Validation and Performance Parameters for (R)-Ulifloxacin Analysis
| Analytical Technique | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Accuracy (Bias%) | Recovery (%) | Citation |
|---|---|---|---|---|---|---|---|---|
| UHPLC-PDA | Human Plasma | 0.02 - 10.0 | - | 0.02 | < 10% | -6.2% to +8.2% | 95.0 | researchgate.netnih.gov |
| UHPLC-PDA | Human Urine | 0.02 - 10.0 | - | 0.02 | < 10% | -6.2% to +8.2% | 95.0 | researchgate.netnih.gov |
| HPLC-DAD | Human Plasma | 1.0 - 25.0 | - | 1.0 | < 15% | < 15% | - | tandfonline.comnih.gov |
| Capillary Zone Electrophoresis | Human Plasma | 0.02 - 2.0 | - | 0.02 | Intra-day: < 4.0% Inter-day: < 8.2% | - | - | researchgate.net |
Linearity: This parameter demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For (R)-Ulifloxacin, methods have shown excellent linearity with correlation coefficients (r²) greater than 0.999. researchgate.netresearchgate.net Linearity ranges vary depending on the method's sensitivity, from 0.02 µg/mL up to 25 µg/mL. researchgate.nettandfonline.comnih.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov For highly sensitive UHPLC and electrophoresis methods, the LOQ for (R)-Ulifloxacin can be as low as 0.02 µg/mL (20 ng/mL), which is crucial for pharmacokinetic studies. researchgate.netresearchgate.netnih.gov
Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD%). Assays for (R)-Ulifloxacin have demonstrated good precision, with intra- and inter-day RSD values well within acceptable limits (typically <15%). nih.govresearchgate.netnih.gov
Accuracy: Accuracy reflects the closeness of the mean test result to the true value and is often reported as percent recovery or bias. europa.eu Validated methods for (R)-Ulifloxacin show high accuracy, with bias values generally within ±15%. researchgate.netnih.govnih.gov
Recovery: This parameter evaluates the efficiency of the sample preparation process by comparing the amount of analyte in the final extract to the initial amount in the sample. High and consistent recovery is desirable. For (R)-Ulifloxacin, MEPS and SPE methods have shown excellent recovery rates, often around 95%. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What experimental designs are recommended for studying Ulifloxacin’s pharmacokinetics (PK) in patients with renal impairment?
- Methodological Answer : Use a parallel-group, open-label study design with single and repeated dosing phases (e.g., washout periods ≥1 week) to assess steady-state PK parameters . Key parameters include AUCt, Cmax, t½, and urinary excretion rates. Stratify participants by renal function (e.g., mild, moderate, severe impairment) using creatinine clearance (Ccr) thresholds (Table 2, ). Validate plasma and urine concentrations via LC-MS/MS, adhering to FDA/EMA guidelines for calibration ranges (0.0089–4.45 µg/mL for plasma; 0.6832–349.9 µg/mL for urine) .
Q. How should researchers validate analytical methods for Ulifloxacin quantification in biological matrices?
- Methodological Answer : Implement a fully validated LC-MS/MS protocol with specificity, accuracy, and precision tests. Follow Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) standards. Include quality controls at low, medium, and high concentrations to ensure reproducibility. Cross-validate results using Phoenix® WinNonlin® for PK modeling .
Q. What criteria should guide participant selection in Ulifloxacin PK studies?
- Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define inclusion criteria. For renal impairment studies, include healthy controls and patients stratified by Ccr (e.g., severe: Ccr <30 mL/min). Exclude subjects with comorbidities affecting drug metabolism (e.g., hepatic dysfunction) .
Advanced Research Questions
Q. How can contradictions in Ulifloxacin’s PK data across studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify confounders (e.g., dosing intervals, renal function thresholds). For example, urinary excretion rates vary significantly between moderate (Ccr 30–50 mL/min) and severe (Ccr <30 mL/min) impairment (Table 2, ). Use sensitivity analysis to isolate variables like age, protein binding (50.9–52.1% ), or fecal excretion pathways .
Q. What strategies improve reproducibility of Ulifloxacin’s tissue distribution data?
- Methodological Answer : Standardize tissue sampling protocols (e.g., prostate, gallbladder) and validate extraction methods for heterogeneous matrices. Report tissue-to-plasma concentration ratios (e.g., 1.79–58.2 in skin and respiratory tissues ). Publish raw datasets in public repositories (e.g., Zenodo) to enable cross-study validation .
Q. How can in vitro and in vivo data be integrated to model Ulifloxacin’s efficacy against resistant strains?
- Methodological Answer : Combine MIC (Minimum Inhibitory Concentration) assays (e.g., E. coli UTI isolates ) with PK/PD modeling. Use Monte Carlo simulations to predict target attainment rates in specific populations. Account for metabolic stability (e.g., negligible Phase I metabolism ) and glucuronidation pathways .
Q. What statistical approaches are optimal for analyzing Ulifloxacin’s dose-response relationships in renal impairment?
- Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) to sparse PK data. Incorporate covariates like Ccr, age, and albumin levels. For severe impairment, simulate dose adjustments (e.g., 300 mg prulifloxacin vs. 600 mg in healthy subjects) using Bayesian forecasting .
Data Contradiction & Synthesis
Q. Why do Ulifloxacin’s urinary excretion rates contradict across studies in moderate renal impairment?
- Methodological Answer : Discrepancies arise from differing Ccr thresholds (e.g., 30–50 mL/min vs. 40–60 mL/min) and assay sensitivity. Reanalyze raw data using harmonized definitions (e.g., KDIGO CKD stages). Compare urinary recovery in 24-hour vs. steady-state sampling (e.g., 43.1% in healthy vs. 36.2% in impaired ) .
Q. How can researchers reconcile Ulifloxacin’s tissue penetration variability in preclinical vs. clinical studies?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rat data (e.g., toxicity profiles ) to humans. Validate with clinical biopsies (e.g., prostate concentrations: 8.25 µg/g ). Adjust for species-specific protein binding and biliary excretion rates .
Tables for Reference
| Parameter | Healthy Subjects | Severe Renal Impairment (Ccr <30 mL/min) | Source |
|---|---|---|---|
| AUCt (µg·h/mL) | 12.3 | 28.7 | |
| Urinary Excretion (%) | 43.1 | 18.4 | |
| t½ (hours) | 9–12 | 22–27 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
